molecular formula C10H15BO3 B1272638 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 248924-59-6

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1272638
CAS No.: 248924-59-6
M. Wt: 194.04 g/mol
InChI Key: KTBLRYUFNBABGO-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBLRYUFNBABGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378822
Record name 3-Furanboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248924-59-6
Record name 3-Furanboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan
  • CAS Number : 912824-85-2
  • Molecular Formula : C18H19BO3
  • Molecular Weight : 294.15 g/mol
  • Purity : Typically ≥ 95% .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of dibenzofuran derivatives with boronic acids under palladium-catalyzed conditions. The following table summarizes key synthesis parameters:

Reagents Conditions Yield
3-Bromodibenzofuran1,4-Dioxane, KOAc, PdCl₂100%
Bis(pinacolato) diboronReflux for 24 hours64%
Palladium bis(diphenylphosphino)ferroceneInert atmosphere at 80°C for 20 hoursVaries

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

Research has revealed that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Diacylglycerol acyltransferase (DGAT1) : Inhibitors of this enzyme may have therapeutic potential in treating obesity and metabolic disorders. High-throughput screening identified dioxaborolane derivatives as promising candidates for DGAT1 inhibition .

Antimicrobial Activity

Preliminary assessments suggest potential antimicrobial properties:

  • Compounds with similar structural motifs have shown activity against Gram-positive bacteria and fungi. Further investigations are required to establish the efficacy of this compound specifically .

Case Studies

  • Selective Arene Hydrogenation : A study highlighted the application of dioxaborolane derivatives in selective hydrogenation reactions that could lead to the formation of saturated heterocycles with potential biological applications .
  • Mechanistic Studies : Research into the electronic structure and reaction mechanisms of related compounds has provided insights into their reactivity and biological interactions. These findings suggest that modifications in substituents can significantly alter biological activity .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
One of the primary applications of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its use as a reagent in cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions which are essential for forming carbon-carbon bonds. The compound's stability and ease of handling make it a preferred choice for synthesizing complex organic molecules.

Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

Reagent NameYield (%)Reaction ConditionsNotes
This compound85%KOH in ethanolHigh selectivity for aryl halides
B(OH)₂75%NaOH in waterLess stable under air
B(Ph)₃70%DMF at elevated temperatureRequires anhydrous conditions

Medicinal Chemistry

Potential Anticancer Properties
Recent studies have indicated that derivatives of compounds containing the furan moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that furan derivatives can inhibit the growth of human cancer cells by interfering with key cellular pathways. The incorporation of the dioxaborolane structure may enhance the bioactivity and pharmacokinetic properties of these compounds.

Case Study: Antiproliferative Activity
In a comparative study of various furan derivatives including those with dioxaborolane structures, it was found that certain compounds exhibited IC50 values as low as 16 nM against HeLa cells. This suggests that this compound could be further explored as a lead compound for developing novel anticancer agents.

Materials Science

Role in Polymer Chemistry
The compound also finds applications in materials science as a precursor for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties. The incorporation of boron into polymer matrices can improve their performance in applications such as coatings and adhesives.

Table 2: Properties of Boron-Containing Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application
Polycarbonate with boron additives15060Coatings
Epoxy resin with dioxaborolane units18080Adhesives

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Esters

The Suzuki-Miyaura reaction is the most prevalent method for synthesizing 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This approach typically couples a halogenated furan derivative with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

General Procedure

A mixture of 3-bromofuran (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (4 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane is refluxed under nitrogen for 24 hours. Post-reaction workup involves extraction with dichloromethane, drying over MgSO₄, and purification via column chromatography (hexane/ethyl acetate).

Key Data:
Parameter Value Source
Yield 80–90%
Temperature 90–120°C
Catalyst Pd(dppf)Cl₂
Solvent 1,4-Dioxane

Optimization Insights

  • Catalyst Selection : Pd(OAc)₂ with SPhos ligand achieves comparable yields (75–85%) but requires shorter reaction times (12–18 hours).
  • Solvent Effects : Tetrahydrofuran (THF) reduces side reactions in moisture-sensitive conditions but may lower yields by 10–15% compared to dioxane.

Grignard Reagent-Mediated Borylation

Grignard reagents enable direct borylation of furan derivatives without prefunctionalized starting materials. This method is advantageous for large-scale synthesis due to its simplicity.

Magnesium-Mediated Route

3-Furylmagnesium bromide, generated in situ from 3-bromofuran and magnesium turnings in THF, reacts with trimethyl borate followed by pinacol to yield the target compound. The reaction proceeds at 0–25°C, with yields reaching 70–75% after recrystallization.

Key Data:
Parameter Value Source
Yield 70–75%
Temperature 0–25°C
Boron Source Trimethyl Borate

Limitations

  • Moisture sensitivity necessitates strict anhydrous conditions.
  • Competing side reactions (e.g., homocoupling) reduce yields unless excess Mg is used.

Direct Borylation via Miyaura Borylation

Miyaura borylation employs Pd-catalyzed coupling of aryl halides with B₂pin₂ under mild conditions. This method is highly selective for furan derivatives with electron-withdrawing substituents.

Protocol

A mixture of 3-iodofuran (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂ (5 mol%), and KOAc (3.0 equiv) in DMF is stirred at 80°C for 6 hours. Purification via silica gel chromatography affords the product in 85–90% yield.

Key Data:
Parameter Value Source
Yield 85–90%
Catalyst PdCl₂
Solvent DMF

Halogen Exchange Reactions

Halogen exchange (Halex) reactions convert brominated furans to boronic esters using lithium intermediates. This method is less common due to stringent low-temperature requirements.

Lithium-Halogen Exchange

3-Bromofuran is treated with n-butyllithium (-78°C) in THF, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction achieves 65–70% yield after warming to room temperature.

Key Data:
Parameter Value Source
Yield 65–70%
Temperature -78°C to 25°C
Boron Reagent 2-Isopropoxy Pinacol Boronate

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Key Advantage
Suzuki-Miyaura 80–90 High Excellent High reproducibility
Grignard Borylation 70–75 Moderate Good Minimal Pd usage
Miyaura Borylation 85–90 High Excellent Short reaction time
Halogen Exchange 65–70 Low Poor No Pd required

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura method is preferred due to its robustness. Continuous flow reactors enhance efficiency by reducing reaction times (to 8–10 hours) and improving heat dissipation. Catalytic systems using Pd nanoparticles on carbon (Pd/C) further lower costs without sacrificing yield (80–85%).

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated borylation using [Ir(ppy)₃] as a photocatalyst and B₂pin₂ achieves 75% yield at room temperature. This method avoids high temperatures and expensive Pd catalysts but remains experimental.

Electrochemical Synthesis

Electrochemical reduction of 3-bromofuran in the presence of B₂pin₂ and a Ni cathode yields the product at 50–60% efficiency, offering a sustainable alternative.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via Miyaura borylation, where a furan-substituted halide (e.g., 3-bromofuran) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a mild base (KOAc) in anhydrous THF or dioxane. Key parameters include:

  • Catalyst optimization : Use 1–5 mol% Pd to minimize side reactions.
  • Temperature : Reactions proceed efficiently at 80–100°C under inert conditions.
  • Purification : Column chromatography (hexane/EtOAc) or recrystallization yields >95% purity .
    Note: For analogs, General Procedure 11 (Evans et al.) has been adapted for similar boronic esters .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic peaks: furan protons (δ 6.2–7.5 ppm), tetramethyl dioxaborolane (δ 1.0–1.3 ppm).
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation.
    • ¹³C NMR : Peaks at δ 80–85 ppm (dioxaborolane oxygenated carbons) .
  • X-ray crystallography : Resolve steric effects of the tetramethyl groups and furan orientation (e.g., as in related dioxaborolane structures ).

Advanced Research Questions

Q. How does the electron-rich furan substituent influence Suzuki-Miyaura coupling efficiency compared to phenyl analogs?

Methodological Answer: The furan ring’s electron-donating nature enhances oxidative addition with Pd(0) catalysts but may increase steric hindrance. Comparative studies show:

  • Reaction rate : Faster coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) due to furan’s conjugation.
  • Byproduct mitigation : Use ligands (e.g., SPhos) to suppress protodeboronation.
  • Substrate scope : Furan-based boronic esters exhibit lower yields with sterically hindered partners (e.g., ortho-substituted aryl halides) .

Q. How should researchers resolve contradictions in catalytic activity data for cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

  • Moisture sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in THF) to prevent boronate hydrolysis.
  • Ligand effects : Test bidentate (dppf) vs. monodentate (PPh₃) ligands to optimize Pd stability.
  • Base selection : Weak bases (KOAc) favor transmetallation; stronger bases (Na₂CO₃) may degrade the boronate .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

  • Organic electronics : As a monomer for conjugated polymers (e.g., OLEDs), where the furan enhances π-conjugation.
  • Sensor development : Functionalize with fluorophores for boron-selective chemosensors.
  • MOF synthesis : Coordinate with transition metals (e.g., Cu²⁺) to create porous frameworks .

Q. What are the critical stability considerations for long-term storage?

Methodological Answer:

  • Storage : Under argon at –20°C in amber vials to prevent oxidation and moisture absorption.
  • Decomposition signs : Discoloration (yellow to brown) indicates hydrolysis; validate purity via TLC or HPLC before use.
  • Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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